Sulfuric acid--butane-1,4-diamine (1/1)
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Overview
Description
Sulfuric acid–butane-1,4-diamine (1/1) is a compound formed by the interaction between sulfuric acid and butane-1,4-diamineThe interaction between sulfuric acid and diamines, such as butane-1,4-diamine, is known to stabilize sulfuric acid clusters, which can be crucial in atmospheric chemistry and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–butane-1,4-diamine (1/1) involves the reaction of sulfuric acid with butane-1,4-diamine. A typical preparation method includes adding diluted sulfuric acid to butane-1,4-diamine in a controlled environment. For instance, diluted sulfuric acid (33%, 2 ml, 25.29 mmol) can be added to 1,4-diaminobutane (0.050 g, 0.567 mmol) in a sample vial .
Industrial Production Methods
While specific industrial production methods for sulfuric acid–butane-1,4-diamine (1/1) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include precise control of reaction conditions, such as temperature, concentration, and mixing rates, to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–butane-1,4-diamine (1/1) can undergo various chemical reactions, including:
Acid-Base Reactions: The compound can participate in acid-base reactions due to the presence of both acidic (sulfuric acid) and basic (butane-1,4-diamine) components.
Condensation Reactions: The amine groups in butane-1,4-diamine can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Common reagents used in reactions involving sulfuric acid–butane-1,4-diamine (1/1) include other acids, bases, and organic compounds that can interact with the amine groups. Reaction conditions typically involve controlled temperatures and concentrations to ensure the desired reaction pathway.
Major Products
The major products formed from reactions involving sulfuric acid–butane-1,4-diamine (1/1) depend on the specific reaction conditions and reagents used. For example, in condensation reactions, larger amine-containing molecules can be formed.
Scientific Research Applications
Sulfuric acid–butane-1,4-diamine (1/1) has several scientific research applications:
Atmospheric Chemistry: The compound is studied for its role in stabilizing sulfuric acid clusters, which are important in the formation of new particles in the atmosphere.
Polymer Synthesis: Butane-1,4-diamine is a precursor in the synthesis of polyamides, such as nylon, which have various industrial applications.
Biological Systems: Butane-1,4-diamine is involved in biological systems as a precursor for other compounds and can be used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of sulfuric acid–butane-1,4-diamine (1/1) involves the interaction between the acidic and basic components. The sulfuric acid can protonate the amine groups in butane-1,4-diamine, leading to the formation of stable complexes. These complexes can then participate in further chemical reactions, depending on the specific conditions and reagents present .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: Another diamine that can interact with sulfuric acid to form stable complexes.
Propane-1,3-diamine: Similar to butane-1,4-diamine but with a shorter carbon chain.
Hexamethylenediamine: A longer-chain diamine used in the synthesis of nylon-6,6.
Uniqueness
Sulfuric acid–butane-1,4-diamine (1/1) is unique due to its specific carbon chain length and the stability of the complexes it forms with sulfuric acid. This stability can be advantageous in applications requiring robust acid-base interactions, such as in atmospheric chemistry and polymer synthesis .
Properties
CAS No. |
74267-56-4 |
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Molecular Formula |
C4H14N2O4S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
butane-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C4H12N2.H2O4S/c5-3-1-2-4-6;1-5(2,3)4/h1-6H2;(H2,1,2,3,4) |
InChI Key |
XHPDAUOKLBQGSM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CN.OS(=O)(=O)O |
Origin of Product |
United States |
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